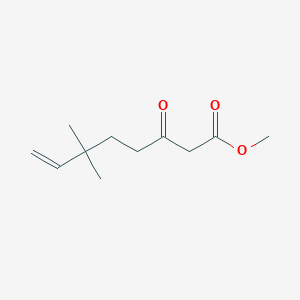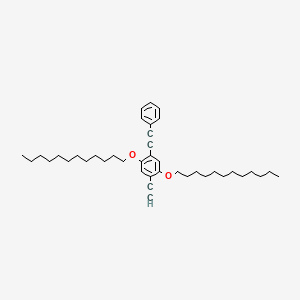
1,4-Bis(dodecyloxy)-2-ethynyl-5-(phenylethynyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(dodecyloxy)-2-ethynyl-5-(phenylethynyl)benzene is an organic compound characterized by its unique structure, which includes two dodecyloxy groups, an ethynyl group, and a phenylethynyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(dodecyloxy)-2-ethynyl-5-(phenylethynyl)benzene typically involves a multi-step process. One common method starts with the preparation of 1,4-dibromo-2,5-diiodobenzene, which undergoes a series of Sonogashira coupling reactions with dodecyloxyacetylene and phenylethynylacetylene. The reaction conditions often include the use of palladium catalysts, copper iodide as a co-catalyst, and an amine base in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(dodecyloxy)-2-ethynyl-5-(phenylethynyl)benzene can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketones.
Reduction: The compound can be reduced to form alkanes.
Substitution: Halogenation and other substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1,4-Bis(dodecyloxy)-2-ethynyl-5-(phenylethynyl)benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Mécanisme D'action
The mechanism of action of 1,4-Bis(dodecyloxy)-2-ethynyl-5-(phenylethynyl)benzene involves its interaction with various molecular targets. The ethynyl and phenylethynyl groups can participate in π-π interactions, while the dodecyloxy groups provide solubility and flexibility. These interactions can influence the electronic properties of the compound, making it suitable for use in organic electronic devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(phenylethynyl)benzene: Similar structure but lacks the dodecyloxy groups.
1,4-Bis(decyloxy)benzene: Similar structure but lacks the ethynyl and phenylethynyl groups.
Uniqueness
1,4-Bis(dodecyloxy)-2-ethynyl-5-(phenylethynyl)benzene is unique due to the combination of its functional groups, which provide a balance of solubility, flexibility, and electronic properties. This makes it particularly useful in the development of advanced materials for organic electronics .
Propriétés
Numéro CAS |
645414-32-0 |
|---|---|
Formule moléculaire |
C40H58O2 |
Poids moléculaire |
570.9 g/mol |
Nom IUPAC |
1,4-didodecoxy-2-ethynyl-5-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C40H58O2/c1-4-7-9-11-13-15-17-19-21-26-32-41-39-35-38(31-30-36-28-24-23-25-29-36)40(34-37(39)6-3)42-33-27-22-20-18-16-14-12-10-8-5-2/h3,23-25,28-29,34-35H,4-5,7-22,26-27,32-33H2,1-2H3 |
Clé InChI |
CFESQBMIQBHONP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC(=C(C=C1C#C)OCCCCCCCCCCCC)C#CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


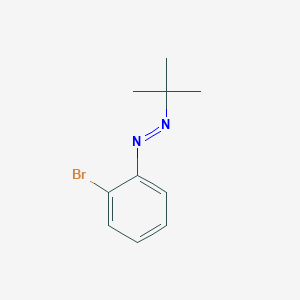
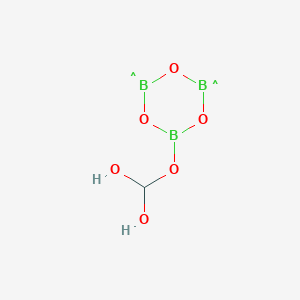
![3,5-dichloro-4-[4-(2-fluoro-4-hydroxyphenyl)-1H-imidazol-5-yl]phenol](/img/structure/B14209241.png)

![4-[4-(4-Methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14209258.png)
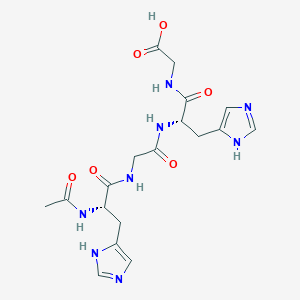
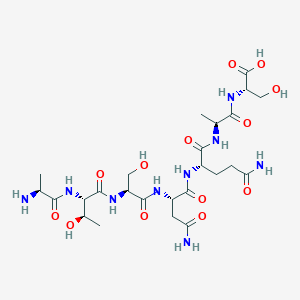
![4-[4-(Trifluoromethyl)phenyl]piperazine-1-sulfonamide](/img/structure/B14209274.png)
![1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14209284.png)

![5-[2-(4-Fluorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one](/img/structure/B14209296.png)
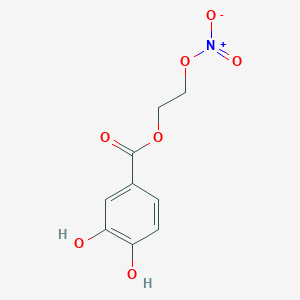
![3-{2-[(4-Methylbenzene-1-sulfonyl)methylidene]pyrrolidin-1-yl}propan-1-ol](/img/structure/B14209302.png)
